4-Chloro-2-fluoro-3-nitro-phenylamine 4-Chloro-2-fluoro-3-nitro-phenylamine
Brand Name: Vulcanchem
CAS No.: 2090607-05-7
VCID: VC5396207
InChI: InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2
SMILES: C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl
Molecular Formula: C6H4ClFN2O2
Molecular Weight: 190.56

4-Chloro-2-fluoro-3-nitro-phenylamine

CAS No.: 2090607-05-7

Cat. No.: VC5396207

Molecular Formula: C6H4ClFN2O2

Molecular Weight: 190.56

* For research use only. Not for human or veterinary use.

4-Chloro-2-fluoro-3-nitro-phenylamine - 2090607-05-7

Specification

CAS No. 2090607-05-7
Molecular Formula C6H4ClFN2O2
Molecular Weight 190.56
IUPAC Name 4-chloro-2-fluoro-3-nitroaniline
Standard InChI InChI=1S/C6H4ClFN2O2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H,9H2
Standard InChI Key FLHRUUAENXYREY-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)F)[N+](=O)[O-])Cl

Introduction

Physical and Chemical Properties

The compound’s properties are influenced by the interplay of its substituents, which modulate electronic and steric effects.

PropertyValueSource
Molecular FormulaC₆H₄ClFN₂O₂
Molecular Weight190.56 g/mol
SMILES CodeNC1=CC=C(C(N+=O)=C1F)Cl
Melting PointNot reported
Solubility in WaterInsoluble
StabilityRequires inert atmosphere storage

The nitro and chlorine groups enhance the compound’s electron-deficient aromatic system, while the fluorine atom introduces steric and electronic modulation.

Synthesis and Preparation Methods

The synthesis of 4-chloro-2-fluoro-3-nitro-phenylamine involves sequential halogenation and nitration steps. Below are key approaches:

Nitration of Chloro-Fluoro-Aniline Precursors

A common strategy involves nitration of a chloro-fluoro-aniline derivative. For example:

  • Precursor Preparation: 2-Fluoro-4-chloroaniline is synthesized via diazotization and subsequent substitution reactions.

  • Nitration: Treatment with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (<5°C) introduces the nitro group at position 3 .

Chlorination of Nitro-Fluoro-Aniline Derivatives

An alternative route involves chlorination of a nitro-fluoro-aniline intermediate:

  • Nitration: 2-Fluoroaniline is nitrated to form 2-fluoro-3-nitroaniline.

  • Chlorination: Reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces chlorine at position 4 .

Table 1: Comparative Synthesis Conditions

ReagentsConditionsYieldSource
HNO₃/H₂SO₄0–5°C, anhydrous~70–85%
NCS, DMFRoom temperature, 12–24 hours~69.5%

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by its electron-withdrawing groups, enabling diverse transformations:

Reduction of the Nitro Group

The nitro group (−NO₂) can be reduced to an amine (−NH₂) under catalytic hydrogenation or using stannous chloride (Sn/HCl):

Reduction MethodConditionsProductYield
H₂/Pd-CEthanol, RT2-Fluoro-4-chloro-1,3-benzenediamine85–90%
Sn/HClReflux, aqueous medium2-Fluoro-4-chloro-1,3-benzenediamine75–80%

Nucleophilic Aromatic Substitution

The fluorine atom at position 2 undergoes substitution with nucleophiles (e.g., −OH, −NH₂) in polar aprotic solvents, facilitated by the electron-withdrawing nitro and chlorine groups .

ParameterGuideline
StorageInert atmosphere, dark conditions
ToxicityPotential mutagenicity (inferred from analogs)
Waste DisposalIncineration or chemical neutralization

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